Methyl 6-bromo-5-methylpyrazine-2-carboxylate Methyl 6-bromo-5-methylpyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1166827-91-3
VCID: VC4583612
InChI: InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3
SMILES: CC1=NC=C(N=C1Br)C(=O)OC
Molecular Formula: C7H7BrN2O2
Molecular Weight: 231.049

Methyl 6-bromo-5-methylpyrazine-2-carboxylate

CAS No.: 1166827-91-3

Cat. No.: VC4583612

Molecular Formula: C7H7BrN2O2

Molecular Weight: 231.049

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-5-methylpyrazine-2-carboxylate - 1166827-91-3

Specification

CAS No. 1166827-91-3
Molecular Formula C7H7BrN2O2
Molecular Weight 231.049
IUPAC Name methyl 6-bromo-5-methylpyrazine-2-carboxylate
Standard InChI InChI=1S/C7H7BrN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3
Standard InChI Key TZPBBQPUHKINGG-UHFFFAOYSA-N
SMILES CC1=NC=C(N=C1Br)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Methyl 6-bromo-5-methylpyrazine-2-carboxylate belongs to the pyrazine family, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The systematic IUPAC name reflects its substitution pattern: a methyl group at position 5, a bromine atom at position 6, and a methyl ester at position 2 . The canonical SMILES representation \text{CC1=NC=C(N=C1Br)C(=O)OC and InChIKey TZPBBQPUHKINGG-UHFFFAOYSA-N\text{TZPBBQPUHKINGG-UHFFFAOYSA-N} provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H7BrN2O2\text{C}_7\text{H}_7\text{BrN}_2\text{O}_2
Molecular Weight231.05 g/mol
XLogP3-AA1.4
Topological Polar Surface Area52.1 Ų
Density1.6 ± 0.1 g/cm³
Boiling Point280.1 ± 35.0 °C (760 mmHg)

The compound’s moderate lipophilicity (XLogP3-AA = 1.4) suggests balanced solubility in organic and aqueous media, while its polar surface area indicates potential hydrogen-bonding interactions .

Synthesis and Reaction Pathways

Key Reaction Steps:

  • Esterification:
    5-Methylpyrazine-2-carboxylic acid+MeOHH+Methyl 5-methylpyrazine-2-carboxylate\text{5-Methylpyrazine-2-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl 5-methylpyrazine-2-carboxylate} .

  • Bromination:
    Methyl 5-methylpyrazine-2-carboxylate+Br2Methyl 6-bromo-5-methylpyrazine-2-carboxylate\text{Methyl 5-methylpyrazine-2-carboxylate} + \text{Br}_2 \rightarrow \text{Methyl 6-bromo-5-methylpyrazine-2-carboxylate} .

Challenges in Synthesis

Bromination regioselectivity is a critical challenge, as competing reactions may lead to di-brominated byproducts. Optimal conditions—such as low temperatures (-45°C) and controlled stoichiometry—are essential to maximize yield . Additionally, the air sensitivity of intermediates like 2-bromo-5-methylpyrazine necessitates inert atmospheres during handling .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

Pyrazines are pivotal in drug discovery due to their ability to modulate biological targets. The bromo and ester groups in methyl 6-bromo-5-methylpyrazine-2-carboxylate offer sites for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of bipyrazines or mixed heterocycles with potential antiviral or anticancer activity . For instance, Stille coupling with organotin reagents has been employed to construct 2,2'-bipyrazine derivatives, which exhibit luminescent properties and metal-binding capabilities .

Materials Science

In materials chemistry, brominated pyrazines serve as precursors for conductive polymers and coordination complexes. The electron-withdrawing bromo group enhances electron deficiency, facilitating charge transport in organic semiconductors .

Hazard StatementPrecautionary Measure
H315: Skin irritationP261: Avoid breathing dust
H319: Eye irritationP305+P351+P338: Eye rinse
H335: RespiratoryP271: Use ventilation

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic, asymmetric bromination methods could enhance regioselectivity and reduce reliance on stoichiometric brominating agents. Flow chemistry approaches may also improve scalability and safety .

Exploring Biological Activity

Screening derivatives for kinase inhibition or antimicrobial activity could unlock therapeutic applications. Computational modeling (e.g., molecular docking) may identify target proteins, guiding rational drug design .

Advanced Materials Development

Incorporating this pyrazine into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with tailored porosity and catalytic activity .

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